molecular formula C27H22ClN3S B10937247 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole

4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B10937247
M. Wt: 456.0 g/mol
InChI Key: TZFXTASZLMFWOT-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiazole and pyrazole rings. Common reagents used in these reactions include chlorinated aromatic compounds, methyl-substituted phenyl compounds, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups .

Scientific Research Applications

4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[4-methylphenyl]-1,3-thiazole
  • 4-(4-chlorophenyl)-2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
  • 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C27H22ClN3S

Molecular Weight

456.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-1,3-thiazole

InChI

InChI=1S/C27H22ClN3S/c1-17-4-8-21(9-5-17)25-19(3)26(22-10-6-18(2)7-11-22)31(30-25)27-29-24(16-32-27)20-12-14-23(28)15-13-20/h4-16H,1-3H3

InChI Key

TZFXTASZLMFWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C)C

Origin of Product

United States

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